(2R,5S)-1-Allyl-2,5-dimethylpiperazine physical properties
(2R,5S)-1-Allyl-2,5-dimethylpiperazine physical properties
An In-Depth Technical Guide to the Physical Properties of (2R,5S)-1-Allyl-2,5-dimethylpiperazine
Introduction
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a chiral organic compound that serves as a critical intermediate in the synthesis of various pharmacologically active molecules, most notably delta-opioid receptor ligands.[1][2][3][4] The specific stereochemistry of this compound, with the (2R,5S) configuration, is often the desired enantiomer for achieving high selectivity and efficacy in its target applications.[1] A thorough understanding of its physical properties is paramount for researchers and drug development professionals in optimizing reaction conditions, purification processes, and formulation strategies. This guide provides a comprehensive overview of the known physical characteristics of (2R,5S)-1-Allyl-2,5-dimethylpiperazine, supported by experimental data and theoretical calculations.
Chemical and Physical Properties
The physical state of (2R,5S)-1-Allyl-2,5-dimethylpiperazine at ambient temperature is a light yellow to light orange oil.[5][6] This appearance is a key identifier in a laboratory setting. The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₈N₂ | [1][5][7][8] |
| Molecular Weight | 154.25 g/mol | [5][7][8] |
| CAS Number | 155836-78-5 | [5][7][8] |
| Appearance | Light Yellow to Light Orange Oil | [5][6] |
| Boiling Point | 45-50 °C at 1 Torr; 85-95 °C at 12-14 Torr | [3] |
| Melting Point | Not Applicable | [6] |
| Solubility | Soluble in Dichloromethane, Methanol, Tetrahydrofuran | [6] |
| Storage Conditions | 2-8°C (Refrigerator) or -20°C (Freezer) | [5][6] |
Molecular Structure and Stereochemistry
The structure of (2R,5S)-1-Allyl-2,5-dimethylpiperazine is characterized by a piperazine ring substituted with two methyl groups at the 2 and 5 positions and an allyl group at one of the nitrogen atoms. The "(2R,5S)" designation specifies the stereochemistry at the two chiral centers, indicating a trans-configuration of the methyl groups.
Caption: 2D representation of (2R,5S)-1-Allyl-2,5-dimethylpiperazine highlighting the stereocenters.
Computational Properties
Computational chemistry provides valuable insights into the behavior of molecules. For (2R,5S)-1-Allyl-2,5-dimethylpiperazine, the following properties have been calculated:
| Property | Value | Significance |
| Topological Polar Surface Area (TPSA) | 15.27 Ų[7] | TPSA is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. A lower TPSA value, like the one for this compound, generally suggests better membrane permeability. |
| LogP (Octanol-Water Partition Coefficient) | 0.8546[7] | LogP is a measure of a compound's lipophilicity. A positive value indicates that the compound is more soluble in lipids (like octanol) than in water, which is a crucial factor for drug absorption and distribution. |
| Hydrogen Bond Acceptors | 2[7] | The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, influencing the compound's solubility and its interactions with biological targets. |
| Hydrogen Bond Donors | 1[7] | The secondary amine in the piperazine ring can act as a hydrogen bond donor, contributing to its polarity and interaction profile. |
| Rotatable Bonds | 2[7] | The number of rotatable bonds affects the conformational flexibility of the molecule, which can be important for its binding to a receptor. |
Experimental Determination of Physical Properties
The accurate determination of physical properties is essential for process development and quality control. Below is a detailed protocol for a key physical property, the boiling point.
Protocol for Boiling Point Determination under Reduced Pressure
Given that (2R,5S)-1-Allyl-2,5-dimethylpiperazine is a high-boiling liquid, its boiling point is often determined under reduced pressure (vacuum) to prevent decomposition at high temperatures. The Thiele tube method is a suitable micro-scale technique for this purpose.
Objective: To determine the boiling point of (2R,5S)-1-Allyl-2,5-dimethylpiperazine at a specific reduced pressure.
Apparatus:
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Thiele tube
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Thermometer
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Small test tube (Durham tube)
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Capillary tube (sealed at one end)
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Rubber band or wire to attach the test tube to the thermometer
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Heating source (Bunsen burner or oil bath)
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Vacuum source and manometer
Procedure:
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Sample Preparation: Place a few drops of (2R,5S)-1-Allyl-2,5-dimethylpiperazine into the small test tube, filling it to a depth of about 1 cm.
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Capillary Insertion: Place the capillary tube into the test tube with the open end downwards.
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Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
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Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the heating oil in the Thiele tube is above the level of the sample in the test tube but below the rubber band.
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Applying Vacuum: Connect the side arm of the Thiele tube to a vacuum source and a manometer. Evacuate the system to the desired pressure and record this pressure.
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Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
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Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.
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Boiling Point Determination: The liquid will begin to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.
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Repeat: For accuracy, allow the apparatus to cool and repeat the measurement.
Caption: A workflow diagram for determining the boiling point under reduced pressure.
Structure-Property Relationships
The physical properties of (2R,5S)-1-Allyl-2,5-dimethylpiperazine are directly influenced by its molecular structure.
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Boiling Point: The presence of two nitrogen atoms allows for intermolecular hydrogen bonding, which increases the energy required to transition from the liquid to the gaseous phase, resulting in a relatively high boiling point for its molecular weight. The allyl and methyl groups contribute to the overall molecular size and van der Waals forces.
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Solubility: The piperazine ring, with its two nitrogen atoms, imparts a degree of polarity to the molecule, allowing for solubility in polar organic solvents like methanol.[6] The nonpolar allyl and methyl groups contribute to its solubility in less polar solvents like dichloromethane.[6] The overall solubility profile is a balance between these polar and nonpolar features.
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Chirality and Biological Activity: The specific (2R,5S) stereochemistry is crucial for its intended biological activity. Enantiomers can have significantly different pharmacological effects, and the precise spatial arrangement of the methyl groups in (2R,5S)-1-Allyl-2,5-dimethylpiperazine is key to its function as a precursor for specific delta-opioid receptor ligands.[2][4]
Conclusion
(2R,5S)-1-Allyl-2,5-dimethylpiperazine is a valuable chiral building block in pharmaceutical synthesis. Its physical properties, including its state as an oil, boiling point under vacuum, and solubility in common organic solvents, are critical data points for its handling, purification, and use in subsequent chemical reactions. The interplay between its molecular structure and these properties underscores the importance of a comprehensive physical characterization for any compound intended for use in drug discovery and development.
References
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(-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | CAS 155766-33-9 | Chemical-Suppliers. (n.d.). Retrieved January 12, 2026, from [Link]
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155836-78-5 | Chemical Name : (-)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]
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Enantioconvergent synthesis of (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, an intermediate to delta-opioid receptor ligands - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
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Enantioconvergent Synthesis of (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]
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Enantioconvergent Synthesis of (−)-( 2R ,5 S )-1Allyl2,5-dimethylpiperazine, an Intermediate to δ-Opioid Receptor Ligands | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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